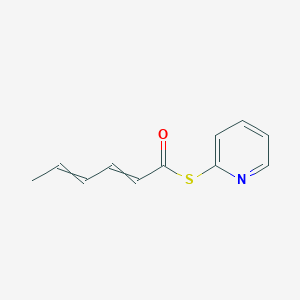
S-pyridin-2-yl hexa-2,4-dienethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-pyridin-2-yl hexa-2,4-dienethioate: is an organic compound with the molecular formula C11H11NOS It is characterized by the presence of a pyridine ring attached to a hexa-2,4-dienethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl hexa-2,4-dienethioate typically involves the reaction of pyridine-2-thiol with hexa-2,4-dienoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: S-pyridin-2-yl hexa-2,4-dienethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
S-pyridin-2-yl hexa-2,4-dienethioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of S-pyridin-2-yl hexa-2,4-dienethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Pyridine derivatives: Compounds such as pyridine-2-thiol and pyridine-2-carboxylic acid share structural similarities with S-pyridin-2-yl hexa-2,4-dienethioate.
Thioates: Compounds like ethyl thioacetate and methyl thioacetate are similar in terms of the thioate functional group.
Uniqueness: this compound is unique due to the combination of the pyridine ring and the hexa-2,4-dienethioate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
73372-01-7 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
S-pyridin-2-yl hexa-2,4-dienethioate |
InChI |
InChI=1S/C11H11NOS/c1-2-3-4-8-11(13)14-10-7-5-6-9-12-10/h2-9H,1H3 |
InChI Key |
WBGQQQFVCUHARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















